molecular formula C12H16ClN3O B3025266 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1049764-63-7

1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No. B3025266
CAS RN: 1049764-63-7
M. Wt: 253.73 g/mol
InChI Key: KFXVFMISKDXKMT-UHFFFAOYSA-N
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Description

“1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3O.ClH/c1-8-4-5-11(9(2)6-8)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H . This indicates the presence of a pyrazole ring, a dimethylphenyl group, and a hydrochloride salt in the structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 253.73 g/mol . The compound’s IUPAC name is this compound .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing new compounds with pyrazole derivatives, demonstrating a keen interest in their molecular structure and properties. For instance, Hayvalı et al. (2010) explored the synthesis and characterization of Schiff base ligands related to pyrazole derivatives, using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).

Dyeing Properties

  • Pyrazolone derivatives have been studied for their dyeing properties. Bagdatli & Ocal (2012) synthesized new azo and bisazo dyes from 5-pyrazolones, exploring their structures and dyeing performance (Bagdatli & Ocal, 2012).

Biological Activities

  • A study by Titi et al. (2020) revealed that pyrazole derivatives possess potential antitumor, antifungal, and antibacterial properties, suggesting their application in pharmaceuticals (Titi et al., 2020).

Corrosion Inhibition

  • Pyrazol derivatives have been evaluated as corrosion inhibitors. Cissé et al. (2011) investigated the effect of pyridin-pyrazol derivatives on mild steel corrosion, indicating their potential in industrial applications (Cissé et al., 2011).

Antioxidant Properties

  • Naveen et al. (2021) synthesized a novel pyrazole derivative and evaluated its antioxidant properties through various methods, highlighting the compound's potential in oxidative stress-related applications (Naveen et al., 2021).

Inhibitory Effects on Platelet Aggregation

  • Ferroni et al. (1989) studied pyrazole derivatives for their effects on platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases (Ferroni et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9-3-4-12(10(2)5-9)16-8-15-7-11(13)6-14-15;/h3-7H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVFMISKDXKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=C(C=N2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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